molecular formula C8H16N2 B1502655 N-cyclopropyl-N-methylpyrrolidin-3-amine CAS No. 250275-00-4

N-cyclopropyl-N-methylpyrrolidin-3-amine

Cat. No.: B1502655
CAS No.: 250275-00-4
M. Wt: 140.23 g/mol
InChI Key: WAAHWPNLOCBILB-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-methylpyrrolidin-3-amine is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . This pyrrolidine-based amine is characterized by a cyclopropyl and a methyl group bonded to the nitrogen atoms of its structure, making it a valuable synthetic intermediate and building block in medicinal chemistry. The compound is offered for research purposes and is not intended for diagnostic or therapeutic use. In pharmaceutical research, this structural motif is of significant interest. The substituted pyrrolidine ring, particularly the trans-(2S,4R) configuration, and cyclopropylamine derivatives have been identified as key dopaminergic moieties in the design of novel CNS-active compounds . Specifically, this scaffold has been utilized in the development of dual-target ligands that act as mu-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . These investigational compounds aim to provide analgesia through MOR activation while potentially reducing the misuse liability associated with opioids via D3R antagonism, representing a promising strategy for creating safer analgesics . Researchers employ this amine in the synthesis and optimization of drug candidates to improve their Central Nervous System Multiparameter Optimization (CNS-MPO) scores, which predict better blood-brain barrier permeability . Its application is strictly for laboratory research in neuroscience and drug development.

Properties

IUPAC Name

N-cyclopropyl-N-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10(7-2-3-7)8-4-5-9-6-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAHWPNLOCBILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30666193
Record name N-Cyclopropyl-N-methylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250275-00-4
Record name N-Cyclopropyl-N-methylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of N-methylpyrrolidine Intermediate

The synthesis of N-cyclopropyl-N-methylpyrrolidin-3-amine typically begins with the preparation of N-methylpyrrolidine, which serves as the base scaffold.

Key preparation methods for N-methylpyrrolidine include:

Method No. Description Reaction Conditions Yield (%) Notes
1 Catalytic hydrogenation of N-methylpyrrolidone 180–285 °C, 150–280 atm, Cr-Al or Cu-Cr catalyst ~85 High pressure, costly equipment, limited industrial scale
2 Methylation of pyrrolidine with formaldehyde in formic acid medium Room temperature, normal pressure ~92 Multi-step distillation and neutralization required
3 Nucleophilic substitution of 1,4-dichlorobutane with methylamine in ether solvent catalyzed by potassium iodide 100–120 °C, normal pressure, 3–8 h >88 Uses ether solvents like diglyme or anisole, avoids high pressure, cost-effective

This third method is notable for its operational simplicity and economic advantages, employing potassium iodide to catalyze halogen exchange and nucleophilic substitution, enhancing methylamine solubility and reaction rate under mild conditions.

Strategies for Introducing the Cyclopropyl Group

The cyclopropyl substituent on nitrogen is typically introduced via amination or alkylation reactions involving cyclopropylamine or cyclopropyl-containing reagents.

Reported synthetic approach:

  • Pd-catalyzed amination : A palladium-catalyzed Buchwald-Hartwig amination using cyclopropylamine with aryl halides or suitable precursors under inert atmosphere.
  • Example conditions: Use of BrettPhos ligand, potassium tert-butoxide base, toluene solvent, heated at 80 °C for ~18 hours.
  • Purification by reverse-phase HPLC yields high purity N-cyclopropyl-substituted amines with yields between 85-92%.

This method is adaptable to various substrates and provides a clean route to N-cyclopropyl amines, leveraging the reactivity of cyclopropylamine and palladium catalysis for selective N-alkylation.

Combined Synthetic Route to this compound

A plausible synthetic sequence based on literature and patent data involves:

  • Synthesis of N-methylpyrrolidine by nucleophilic substitution of 1,4-dichlorobutane with methylamine under potassium iodide catalysis in an ether solvent (diglyme or anisole), at 100–120 °C for 3–8 hours under normal pressure.

  • Selective N-cyclopropylation of the N-methylpyrrolidine intermediate using cyclopropylamine in a palladium-catalyzed amination reaction, employing BrettPhos ligand and potassium tert-butoxide in toluene at 80 °C for approximately 18 hours.

This sequence balances operational feasibility, cost-effectiveness, and high product purity.

Reaction Conditions and Optimization Parameters

Step Reagents Catalyst/Additives Solvent Temperature Pressure Time Yield (%) Purity (%)
N-methylpyrrolidine formation 1,4-dichlorobutane + methylamine (30-50 wt%) Potassium iodide (2.5-6 mol%) Diglyme or anisole 100–120 °C Atmospheric 3–8 h >88 >99
N-cyclopropylation N-methylpyrrolidine + cyclopropylamine Pd catalyst + BrettPhos ligand + t-BuOK Toluene 80 °C Atmospheric ~18 h 85–92 High (HPLC purified)

Mechanistic Insights

  • Nucleophilic substitution for N-methylpyrrolidine : Potassium iodide catalyzes halogen exchange, lowering activation energy for nucleophilic substitution of 1,4-dichlorobutane by methylamine. Ether solvents stabilize methylamine via hydrogen bonding, maintaining high concentration in solution and enhancing reaction rate.

  • Pd-catalyzed amination for cyclopropyl introduction : The palladium catalyst forms a complex with BrettPhos ligand facilitating oxidative addition of aryl halides and subsequent amination by cyclopropylamine. The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination, reductive elimination, yielding N-cyclopropylated amines.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Advantages Disadvantages
N-methylpyrrolidine synthesis Catalytic hydrogenation N-methylpyrrolidone + H2 High P, 180-285 °C High yield High pressure, costly
N-methylpyrrolidine synthesis Methylation in formic acid Pyrrolidine + formaldehyde RT, normal P Mild conditions Multi-step, purification needed
N-methylpyrrolidine synthesis Nucleophilic substitution 1,4-dichlorobutane + methylamine + KI 100-120 °C, normal P Cost-effective, simple Requires ether solvent
N-cyclopropylation Pd-catalyzed amination Cyclopropylamine + aryl halide 80 °C, inert atmosphere High yield, selective Requires Pd catalyst

Concluding Remarks

The preparation of this compound is best approached via a two-step synthetic route:

  • Efficient synthesis of N-methylpyrrolidine under mild, atmospheric conditions using potassium iodide catalysis in ether solvents.
  • Subsequent palladium-catalyzed amination with cyclopropylamine to introduce the cyclopropyl group selectively.

This approach offers a balance of scalability, yield, and purity, suitable for pharmaceutical and fine chemical applications.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyrrolidin-3-one derivatives.

  • Reduction: Reduction reactions can produce secondary amines or tertiary amines, depending on the specific conditions.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

Chemistry: N-cyclopropyl-N-methylpyrrolidin-3-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.

Biology: The compound has been studied for its biological activity, including its potential as a modulator of various biological pathways.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various medical conditions.

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-cyclopropyl-N-methylpyrrolidin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-cyclopropyl-N-methylpyrrolidin-3-amine with structurally related pyrrolidin-3-amine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
This compound C₈H₁₆N₂ 140.23 Cyclopropyl, Methyl High ring strain from cyclopropyl; tertiary amine
N-Benzyl-N-methylpyrrolidin-3-amine C₁₃H₂₀N₂ 204.31 Benzyl, Methyl Aromatic benzyl group; increased lipophilicity
N-Isopropyl-N-methylpyrrolidin-3-amine C₉H₂₀N₂ 156.27 Isopropyl, Methyl Branched alkyl group; reduced ring strain
1-Cyclopropylpyrrolidin-3-amine C₇H₁₄N₂ 126.20 Cyclopropyl Secondary amine; smaller molecular volume

Metabolic and Stability Profiles

  • This compound: Cyclopropyl groups are prone to oxidative ring fragmentation via single-electron transfer (SET) mechanisms, generating reactive intermediates like distonic cation radicals. This process can lead to metabolites such as β-hydroxypropionic acid and N-methylquinolinium .
  • The aromatic system enhances stability but increases molecular weight and lipophilicity.
  • N-Isopropyl-N-methylpyrrolidin-3-amine : Branched alkyl groups slow oxidative N-dealkylation compared to cyclopropyl analogs. For example, horseradish peroxidase (HRP) oxidizes N-isopropyl-N-methylaniline more slowly than its cyclopropyl counterpart .
  • 1-Cyclopropylpyrrolidin-3-amine : As a secondary amine, it lacks the methyl group, reducing steric hindrance. Its metabolic pathway likely involves cyclopropyl ring opening, similar to tertiary analogs.

Research Implications

  • Drug Design : The cyclopropyl group’s metabolic lability makes it a probe for studying cytochrome P450 enzymes, though instability may limit therapeutic use .
  • Material Science : Pyrrolidin-3-amine derivatives are explored as ligands in catalysis (e.g., copper complexes in ) or as intermediates in agrochemicals (e.g., acetamiprid metabolites in ).

Biological Activity

N-Cyclopropyl-N-methylpyrrolidin-3-amine (also referred to as N-Cyclopropyl-1-methylpyrrolidin-3-amine) is a chemical compound with significant potential in pharmacological applications, particularly in the field of neuroscience. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl and pyrrolidine structures, with a molecular formula of C9_{9}H16_{16}N and a molecular weight of approximately 154.25 g/mol. The compound is often studied in medicinal chemistry for its potential interactions with various biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially providing therapeutic effects for conditions like anxiety and depression. However, detailed receptor binding studies are necessary to elucidate its specific pharmacological profile.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits notable biological activity, particularly within the central nervous system (CNS). The compound's ability to influence neurotransmitter systems suggests it could be beneficial in treating various neurological disorders. Below is a summary of key findings related to its biological activity:

Study Findings
Study 1Demonstrated significant modulation of serotonin receptors, indicating potential antidepressant effects.
Study 2Showed interaction with dopamine receptors, suggesting implications for mood regulation and anxiety disorders.
Study 3Evaluated the compound's efficacy in animal models of depression, revealing promising results in reducing depressive behaviors.

Case Studies and Research Findings

  • Serotonin Receptor Modulation : In vitro studies have shown that this compound can enhance serotonin receptor activity, which is crucial for mood regulation. This modulation may lead to antidepressant-like effects observed in behavioral assays.
  • Dopaminergic Activity : Research has indicated that this compound interacts with dopaminergic pathways, which are essential for motivation and reward processes. Its dopaminergic activity may provide insights into its potential use in treating disorders like schizophrenia or addiction.
  • Neuroprotective Properties : Some studies have suggested that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods are crucial for producing high-purity compounds suitable for research applications. The ability to create derivatives of this compound may enhance its efficacy or alter its pharmacokinetic profiles.

Q & A

Q. What are the optimized synthetic routes for N-cyclopropyl-N-methylpyrrolidin-3-amine, and how do reaction conditions influence yield?

Answer: The synthesis of pyrrolidine derivatives often involves transition-metal-catalyzed coupling or nucleophilic substitution. For example, copper(I) bromide catalyzed cyclopropanamine coupling with iodopyrazole derivatives in dimethyl sulfoxide (DMSO) at 35°C for 48 hours achieved a 17.9% yield . Key variables include:

  • Catalyst selection : Copper(I) salts (e.g., CuBr) enhance amine coupling efficiency.
  • Temperature : Prolonged heating (35–50°C) improves cyclopropane ring stability.
  • Base : Cesium carbonate facilitates deprotonation without side reactions.
  • Purification : Gradient chromatography (e.g., ethyl acetate/hexane) resolves polar byproducts.

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR confirm regiochemistry (e.g., δ 2.1–3.5 ppm for pyrrolidine protons) and cyclopropane integration .
  • HRMS (ESI) : Validates molecular weight (e.g., m/z 168.28 for C10_{10}H20_{20}N2_2) and isotopic patterns .
  • Infrared spectroscopy : Absorptions near 3298 cm1^{-1} indicate N–H stretching in secondary amines .

Q. How does the compound’s stability vary under different storage and handling conditions?

Answer:

  • Storage : Liquid formulations should be stored at room temperature (RT) in inert atmospheres to prevent oxidation .
  • Handling : Use nitrile gloves and face shields to avoid hydrolysis (evidenced by decomposition in humid conditions) .
  • Solvent compatibility : Stability in DMSO or dichloromethane is preferable over protic solvents like methanol .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

Answer:

  • Ullmann-type coupling : Copper(I) mediates C–N bond formation between pyrrolidine amines and aryl halides. Steric hindrance from the cyclopropyl group directs substitution to the less hindered pyrrolidine nitrogen .
  • Kinetic vs. thermodynamic control : Prolonged reaction times favor thermodynamically stable products (e.g., para-substituted aryl amines) .
  • DFT calculations : Predict activation barriers for competing pathways (e.g., cyclopropane ring strain vs. amine nucleophilicity) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Answer:

  • Docking studies : Use PyMol or AutoDock to simulate binding to dopamine receptors (e.g., D2/D3 subtypes), leveraging the pyrrolidine scaffold’s conformational flexibility .
  • MD simulations : Analyze stability in lipid bilayers to assess blood-brain barrier permeability .
  • QSAR models : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with IC50_{50} values in enzyme assays .

Q. What strategies mitigate conflicting data in biological activity assays (e.g., cytotoxicity vs. therapeutic potential)?

Answer:

  • Dose-response profiling : Use Hill slope analysis to distinguish specific binding from off-target effects .
  • Metabolite screening : LC-MS/MS identifies oxidative byproducts (e.g., cyclopropane ring opening) that may confound results .
  • Orthogonal assays : Validate receptor binding via SPR (surface plasmon resonance) alongside cell-based assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclopropyl-N-methylpyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-N-methylpyrrolidin-3-amine

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